molecular formula C20H21N3O5S B3004569 N-(2-Methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide CAS No. 1031167-29-9

N-(2-Methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide

Cat. No. B3004569
CAS RN: 1031167-29-9
M. Wt: 415.46
InChI Key: YVHIHZJRRLHGFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives is a topic of interest in the field of medicinal chemistry due to their potential therapeutic applications. In the provided studies, different sulfonamide derivatives have been synthesized through various chemical reactions. For instance, the paper titled "Synthesis, structure and sulfonamide-sulfonimide tautomerism of sulfonamide-1,2,4-triazine derivatives" discusses the synthesis of two new 1,2,4-triazine-containing sulfonamide derivatives, which were characterized using spectroscopic methods, X-ray diffraction, and theoretical calculations . Another study, "2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole: synthesis, properties, and structure," describes the synthesis of a benzoxazasilole derivative by reacting N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide with dimethyl-dichlorosilane or N,N-bis(dimethylamino)dimethylsilane . These syntheses highlight the versatility of sulfonamide chemistry and its adaptability to create a wide range of compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for understanding their biological activity and interaction with biological targets. X-ray diffraction is a common technique used to determine the precise molecular structure of these compounds. In the first paper, the molecular structure of the synthesized triazine derivatives was confirmed by X-ray diffraction, revealing the existence of different tautomeric forms and the conformation of the common part of the structure . Similarly, the structure of the benzoxazasilole derivative was assigned using NMR and IR spectroscopy and confirmed by X-ray diffraction, which showed how the silole molecules are linked in the crystal . These structural analyses are essential for the rational design of new drugs and for understanding the structure-activity relationships of these compounds.

Chemical Reactions Analysis

The reactivity of sulfonamide derivatives can be influenced by their molecular structure and the presence of different functional groups. The studies provided do not detail specific chemical reactions involving "N-(2-Methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide," but they do discuss the synthesis and reactivity of related sulfonamide compounds. For example, the triazine derivatives synthesized in the first study exhibit sulfonamide-sulfonimide tautomerism, which can affect their chemical reactivity and biological activity . Understanding these chemical reactions is important for optimizing the pharmacological properties of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and hydrogen bonding capacity, are important for their pharmacokinetic and pharmacodynamic profiles. The first paper provides insight into the intermolecular interactions of the synthesized triazine derivatives, such as strong N-H...N and N-H...O hydrogen bonds, and the influence of solvent polarity on tautomeric forms . The second paper discusses the crystal structure of the benzoxazasilole derivative, highlighting the short O⋯H-C contacts between the oxygen atoms of the bicyclic moiety and the methyl hydrogen atoms of adjacent molecules . These properties can significantly affect the bioavailability and efficacy of the compounds.

properties

IUPAC Name

N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-14-20(25)23-17-13-16(7-8-18(17)28-14)22-19(24)9-11-21-29(26,27)12-10-15-5-3-2-4-6-15/h2-8,10,12-14,21H,9,11H2,1H3,(H,22,24)(H,23,25)/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHIHZJRRLHGFL-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)CCNS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)CCNS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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